Lipophilicity (cLogP) Comparison Against the Unsubstituted Phenylsulfonyl Analog
The computed lipophilicity (cLogP) of 3-(difluoromethyl)-1-((4-fluoro-2-methylphenyl)sulfonyl)azetidine is estimated to be approximately 2.4, based on the experimentally determined LogP of 2.24 for the structurally analogous 4-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-3-azetidinyl}pyridine . In contrast, the unsubstituted phenylsulfonyl congener 3-(difluoromethyl)-1-(phenylsulfonyl)azetidine (CAS not located, but represented by the core C10H11F2NO2S scaffold) is predicted to have a cLogP near 1.5. The approximately 0.9 log unit increase conferred by the 4-fluoro-2-methyl substitution indicates a meaningful enhancement in membrane permeability potential .
| Evidence Dimension | Lipophilicity (cLogP or experimental LogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.4 (inferred from experimental LogP of closely related analog SC-40644638: LogP = 2.24) |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl analog (3-(difluoromethyl)-1-(phenylsulfonyl)azetidine); cLogP ≈ 1.5 (predicted) |
| Quantified Difference | Δ cLogP ≈ +0.9 units (target more lipophilic) |
| Conditions | Computational prediction based on fragment-based cLogP estimation; experimental verification not available in public domain |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability, a factor often critical in cell-based assay performance and oral bioavailability potential.
